molecular formula C11H14N2O3 B13510053 N-[4-(Dimethylamino)benzoyl]glycine CAS No. 66404-32-8

N-[4-(Dimethylamino)benzoyl]glycine

Cat. No.: B13510053
CAS No.: 66404-32-8
M. Wt: 222.24 g/mol
InChI Key: IAPLOOROQOBFQV-UHFFFAOYSA-N
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Description

Historical Context of Related N-Benzoylglycine Derivatives

The parent compound, N-benzoylglycine, also known as hippuric acid, has a long history in chemical and biomedical studies. acs.orgnih.gov Its discovery dates back to 1829 by Justus von Liebig, who named it after its source, horse urine (from the Greek words hippos for horse and ouron for urine). acs.org The synthesis of hippuric acid, typically achieved by the acylation of glycine (B1666218) with benzoyl chloride, mimics its biological formation from benzoic acid and glycine. acs.org This foundational knowledge of N-benzoylglycine derivatives has paved the way for the exploration of substituted analogues like N-[4-(Dimethylamino)benzoyl]glycine.

The study of N-benzoylglycine and its derivatives is significant in understanding metabolic pathways and has applications in the development of new chemical entities. nih.govebi.ac.uk For instance, hippuric acid itself is recognized as a biomarker and is known to be a metabolite of certain aromatic compounds. nih.gov The structural simplicity and synthetic accessibility of N-benzoylglycines make them versatile scaffolds in medicinal chemistry and material science.

Scope and Significance of Academic Research on the Compound

This compound, with the chemical formula C11H14N2O3, is a specific derivative that has garnered attention for its unique electronic and structural properties imparted by the dimethylamino group. nih.gov Research on this compound spans various areas including synthetic methodology, structural analysis, and the exploration of its potential applications. The presence of the electron-donating dimethylamino group at the para position of the benzoyl ring significantly influences the molecule's chemical reactivity and physical properties compared to the unsubstituted N-benzoylglycine. Academic investigations often focus on its synthesis, crystal structure, and spectroscopic characteristics to build a comprehensive understanding of its behavior.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66404-32-8

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-[[4-(dimethylamino)benzoyl]amino]acetic acid

InChI

InChI=1S/C11H14N2O3/c1-13(2)9-5-3-8(4-6-9)11(16)12-7-10(14)15/h3-6H,7H2,1-2H3,(H,12,16)(H,14,15)

InChI Key

IAPLOOROQOBFQV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NCC(=O)O

Origin of Product

United States

Synthesis and Characterization

The synthesis of N-benzoylglycine derivatives can be accomplished through several established methods. A common approach involves the reaction of the corresponding benzoyl chloride with glycine (B1666218) in the presence of a base. acs.orgglobalconference.info For N-[4-(Dimethylamino)benzoyl]glycine, this would typically involve reacting 4-(dimethylamino)benzoyl chloride with glycine. Another method involves heating a mixture of the carboxylic acid (4-(dimethylamino)benzoic acid) and the amine (glycine), though this often requires higher temperatures. prepchem.com

Structural Analysis

The molecular structure of N-benzoylglycine derivatives has been a subject of detailed investigation. For the parent compound, hippuric acid, X-ray crystallography has revealed an orthorhombic crystal system with the space group P212121. rsc.org The molecule is characterized by three distinct planes corresponding to the phenyl, amide, and carboxylic acid groups, which are twisted relative to each other. rsc.org This twisted conformation is a common feature among N-benzoylglycine derivatives and influences their packing in the solid state, which is often stabilized by a network of intermolecular hydrogen bonds. rsc.org

For N-[4-(Dimethylamino)benzoyl]glycine, while specific crystallographic data is not as widely published as for hippuric acid, related structures such as the co-crystal of N,N-Dimethylglycine with chloranilic acid have been analyzed. nih.gov These studies provide insights into the types of intermolecular interactions, including hydrogen bonds, that are crucial in determining the crystal packing. nih.gov

Table 1: Crystallographic Data for Hippuric Acid

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a 10.586(1) Å
b 9.123(5) Å
c 8.880(2) Å
Z 4

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org

Computational Chemistry and Theoretical Investigations of N 4 Dimethylamino Benzoyl Glycine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of N-[4-(Dimethylamino)benzoyl]glycine at the molecular level.

Density Functional Theory (DFT) Applications for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.orgphyschemres.org For compounds related to this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized geometries, vibrational frequencies, and other electronic properties. rsc.org These calculations provide a theoretical basis for interpreting experimental data, such as that obtained from FT-IR and UV-Vis spectroscopy. rsc.org The choice of functional and basis set is crucial for obtaining results that accurately correlate with experimental observations. physchemres.org

Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) Analyses

Natural Bond Orbital (NBO) analysis is employed to understand intramolecular interactions, charge delocalization, and the stability of the molecule. researchgate.net This analysis provides a detailed picture of the electron density distribution and the nature of chemical bonds. For instance, in a related compound, NBO analysis revealed significant charge transfer interactions, which are crucial for understanding the molecule's electronic properties. nih.gov

Frontier Molecular Orbital (HOMO-LUMO) analysis is essential for predicting the chemical reactivity of this compound. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgnumberanalytics.com The energy gap between the HOMO and LUMO provides information about the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net This analysis helps in understanding how the molecule will interact with other species, which is particularly important in the context of drug design. libretexts.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer insights into the behavior of this compound in a biological environment.

Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov This method is instrumental in studying the potential of this compound derivatives as inhibitors of specific enzymes or receptors. nih.govnih.gov For example, docking studies have been used to investigate the binding of similar benzamide (B126) derivatives to the active sites of protein kinases, revealing key interactions that contribute to their inhibitory activity. nih.gov The results of docking simulations are often visualized to understand the specific hydrogen bonds and hydrophobic interactions between the ligand and the protein. nih.gov

Conformational Dynamics and Stability Assessments

While specific molecular dynamics simulation studies on this compound are not extensively detailed in the provided results, this technique is crucial for assessing the conformational flexibility and stability of a ligand within a protein's binding site over time. nih.gov Such simulations can provide a more dynamic picture of the ligand-protein complex compared to the static view offered by molecular docking. nih.gov The stability of related fluorophores has been assessed under various conditions, highlighting the importance of structural stability for biological applications. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies are vital for optimizing the biological activity of a lead compound like this compound.

Structure-Activity Relationship (SAR) analysis involves systematically modifying the chemical structure of a compound and observing the effect on its biological activity. nih.gov This approach helps in identifying the key structural features responsible for the desired pharmacological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models aim to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. wikipedia.orgatlantis-press.com These models use physicochemical descriptors and molecular properties to predict the activity of new, unsynthesized compounds. nih.govwikipedia.org QSAR studies can be performed using linear and non-linear regression methods to develop predictive models. atlantis-press.com For instance, in the study of amide derivatives as enzyme inhibitors, QSAR models have been successfully built to predict their inhibitory effects. nih.gov These models are valuable tools in drug discovery for designing more potent and selective compounds. atlantis-press.comnih.gov

Enzyme Interaction and Modulation Research

The interaction of this compound and structurally similar compounds with several key enzymes has been a subject of investigation, revealing specificities and mechanisms of action that are crucial for understanding their biochemical profiles.

Glycine (B1666218) N-Acyltransferase (GLYAT) Substrate Specificity and Catalytic Mechanisms

Glycine N-acyltransferase (GLYAT) is a key enzyme in the glycine conjugation pathway, responsible for the detoxification of xenobiotics and the metabolism of endogenous compounds. mdpi.com This pathway involves the conjugation of glycine to acyl-CoA thioesters, a critical step for their subsequent excretion. wikipedia.org The primary substrates for this enzyme are acyl-CoA and glycine, which are converted to N-acylglycine and Coenzyme A. wikipedia.org

Research into the catalytic mechanism of human GLYAT has shown that it does not follow the classic Michaelis-Menten kinetics. Instead, it exhibits a more complex Ferdinand enzyme mechanism, which is characterized by kinetic cooperativity. researchgate.net When the concentration of benzoyl-CoA is held constant, plots of the initial reaction velocity against varying glycine concentrations show substrate inhibition at high concentrations. Conversely, when glycine concentration is kept constant, varying benzoyl-CoA concentrations result in a sigmoidal curve, indicating substrate activation. researchgate.net

The substrate specificity of GLYAT has been explored, with benzoyl-CoA being a well-established substrate that is converted to N-benzoylglycine (hippuric acid). nih.govwikipedia.org Studies on bovine liver mitochondria have identified a transferase specific for benzoyl-CoA and other short-chain fatty acyl-CoA esters. nih.gov Kinetic studies have determined the apparent Michaelis constants (Km) for the preferred acyl-CoA substrates to be in the micromolar range (10⁻⁵ M), which is significantly lower than that for glycine (greater than 10⁻³ M), indicating a higher affinity of the enzyme for the acyl-CoA substrate. nih.gov

Table 1: Kinetic Parameters of Glycine N-Acyltransferase (GLYAT) for Benzoyl-CoA and Glycine This table presents a summary of kinetic parameters for human GLYAT with its substrates, as reported in the literature.

Haplotype VariantSubstrates0.5 (µM)kcat (min⁻¹)
156Asn > SerBenzoyl-CoA96.610.2
17Ser > Thr,156Asn > SerBenzoyl-CoA1187.4
156Asn > Ser,199Arg > CysBenzoyl-CoA61.21.0

Data sourced from a study on GLYAT variants, where s0.5 represents the substrate concentration at half-maximal velocity for a cooperative enzyme. mdpi.com

Aldose Reductase Inhibition and Mechanistic Insights

Aldose reductase is an enzyme of the aldo-keto reductase superfamily that catalyzes the reduction of a variety of aldehydes, including glucose. mdpi.com Under hyperglycemic conditions, the increased flux of glucose through the polyol pathway, initiated by aldose reductase, is implicated in the development of diabetic complications. mdpi.com Consequently, inhibitors of this enzyme are of significant interest.

While direct studies on the inhibition of aldose reductase by this compound are not prevalent, research on structurally related compounds provides valuable insights. A study on N-[[(substituted amino)phenyl]sulfonyl]glycines revealed that the 4-dimethylamino derivative was a less potent inhibitor of rat lens aldose reductase compared to analogues with a 4-benzoylamino or 4-acetylamino group. nih.gov This suggests that the nature of the substitution on the phenyl ring is a critical determinant of inhibitory activity. The most effective inhibitor in that series, a 4-benzoylamino analogue, had an IC50 of 0.41 microM. nih.gov

Kinetic studies of these related inhibitors show that they act as uncompetitive inhibitors with respect to the substrate, suggesting that they may bind to a common inhibitor binding site on the enzyme. nih.gov Further research on N-[[(4-benzoylamino)phenyl]sulfonyl]amino acids indicated that their enhanced inhibitory activity is due to interactions with multiple sites on aldose reductase. nih.gov

Interactions with Other Key Enzymes (e.g., Polo-like Kinase 1, Mur Enzymes)

Polo-like Kinase 1 (PLK1): PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of cell division. nih.gov It consists of a kinase domain and a polo-box domain (PBD), which mediates its interactions with substrates and its localization within the cell. nih.gov Inhibition of PLK1 is a target for cancer therapy. nih.gov While various small molecule inhibitors of both the kinase domain and the PBD have been developed, there is no direct evidence from the provided search results of an interaction between this compound and PLK1. nih.govnih.govresearchgate.net

Mur Enzymes: The Mur enzymes (MurA-MurF) are a family of enzymes involved in the cytoplasmic steps of peptidoglycan biosynthesis in bacteria. nih.gov This pathway is essential for bacterial cell wall formation, making these enzymes attractive targets for the development of new antibiotics. nih.gov For instance, fosfomycin (B1673569) is a known antibiotic that inhibits the MurA enzyme. nih.gov There are currently no available studies in the provided search results that indicate an interaction between this compound and any of the Mur enzymes.

Receptor and Transporter Interaction Studies

The ability of this compound and its structural analogues to interact with neurotransmitter receptors and transporters highlights their potential to modulate neuronal signaling.

Dopamine (B1211576) Receptor Subtype Binding and Selectivity Research

The D2-like dopamine receptors, which include the D2, D3, and D4 subtypes, are implicated in several neuropsychiatric disorders. nih.gov Research into selective ligands for these receptors is ongoing. While direct binding studies of this compound to dopamine receptors are not detailed in the provided search results, a structurally related compound, 4-(Dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (known as WC-10), which contains the N-[4-(Dimethylamino)benzoyl] moiety, has been shown to be a high-affinity and moderately selective ligand for the dopamine D3 receptor over the D2 receptor. nih.govnih.govwustl.edu

Radioligand binding assays with a tritiated form of WC-10 have been used to quantify the densities of D2 and D3 receptors in the brain. nih.govnih.gov These studies demonstrate that the 4-(dimethylamino)benzoyl structural component can be incorporated into molecules that exhibit significant and selective binding to dopamine receptor subtypes.

Table 2: Binding Affinity of WC-10 for Human and Rat Dopamine Receptors This table shows the dissociation constants (Kd) for the binding of [³H]WC-10 to cloned human and rat dopamine D2L and D3 receptors.

ReceptorSpeciesKd (nM)
D2LHuman1.6
D3HumanNot specified
rD2LRat6.79
rD3RatNot specified

Data extracted from studies on the characterization of [³H]WC-10. nih.govnih.gov Note that while the text describes higher affinity for D3 over D2 receptors, specific Kd values for D3 were not provided in the snippet.

Glycine Transporter (GlyT) Modulation and Allosteric Mechanisms

Glycine transporters (GlyT1 and GlyT2) are responsible for regulating the extracellular concentration of glycine, an important inhibitory neurotransmitter in the central nervous system. nih.gov The pharmacological blockade of these transporters, particularly GlyT2, can enhance glycinergic neurotransmission and has shown analgesic effects in animal models of pain. nih.govnih.gov

While there is no direct evidence in the provided search results of this compound modulating GlyT activity, research on other N-acyl amino acids has demonstrated their potential as selective GlyT2 inhibitors. nih.gov These studies show that modifications to the acyl-glycine structure can produce potent and selective inhibitors. nih.gov For example, certain lipid analogues of acyl-glycine have been synthesized that exhibit nanomolar affinity for GlyT2. nih.gov

The mechanism of GlyT inhibition can be complex, involving allosteric modulation. nih.gov Inhibitors can bind to sites on the transporter that are distinct from the glycine binding site, blocking the transporter in an outward-facing conformation and thereby inhibiting glycine transport. nih.gov The development of such allosteric modulators is a promising area of research for achieving greater selectivity and potentially improved therapeutic profiles.

Investigations into Cellular and Molecular Pathways

Mechanism of Cellular Uptake and Internalization (e.g., Cell-Penetrating Peptide Conjugates)

Specific studies on the cellular uptake and internalization of this compound are not detailed in the available literature. However, the uptake mechanisms for structurally related small molecules, amino acid conjugates, and peptides can provide a hypothetical framework.

Small molecules and conjugates can enter cells through several general pathways:

Passive Diffusion: Small, lipophilic molecules can passively diffuse across the cell membrane. The addition of the benzoyl group to glycine increases its lipophilicity compared to glycine alone, potentially facilitating this process.

Carrier-Mediated Transport: As an amino acid derivative, it is plausible that this compound could be a substrate for one of the numerous amino acid or peptide transporters on the cell surface.

Endocytosis: For larger conjugates or aggregates, internalization often occurs via endocytic pathways. These are energy-dependent processes where the cell membrane engulfs the substance. Key endocytic routes include:

Clathrin-mediated endocytosis: This is a receptor-dependent process where molecules binding to surface receptors are internalized in clathrin-coated pits.

Caveolin-mediated endocytosis: This pathway involves flask-shaped invaginations in the plasma membrane called caveolae.

Macropinocytosis: This process involves the non-specific uptake of extracellular fluid and solutes into large vesicles. nih.gov

Studies on the uptake of other molecules show that the specific pathway can be identified using chemical inhibitors. For instance, depleting cellular ATP with sodium azide (B81097) can inhibit energy-dependent uptake, while inhibitors like cytochalasin D, amiloride, and dynasore (B607235) can help distinguish between different endocytic mechanisms. nih.govnih.gov The uptake of the non-human sialic acid N-glycolylneuraminic acid (Neu5Gc), for example, was found to occur via clathrin-independent endocytic pathways. ucsd.edu If this compound were to be conjugated to a cell-penetrating peptide, its uptake would be dictated by the mechanism of that specific peptide, which often involves direct membrane translocation or endocytosis followed by endosomal escape.

Modulation of Intracellular Signaling Cascades

There is no specific information available in the searched scientific literature regarding the modulation of intracellular signaling cascades by this compound.

Role in Metabolic Pathways (e.g., Glycine Conjugation)

The primary metabolic relevance of this compound is within the glycine conjugation pathway. This pathway is a crucial Phase II detoxification process in the liver and kidneys, responsible for metabolizing various aromatic carboxylic acids, whether from dietary sources (like polyphenols), xenobiotics, or endogenous metabolism. nih.govnih.gov

The formation of this compound is analogous to the well-known formation of hippuric acid from benzoic acid. The process involves two main enzymatic steps:

Activation to a Coenzyme A (CoA) Ester: The precursor acid, in this case, 4-(Dimethylamino)benzoic acid, is first activated to its high-energy thioester derivative, 4-(Dimethylamino)benzoyl-CoA. This reaction is catalyzed by a mitochondrial enzyme, specifically a xenobiotic/medium-chain fatty acid:CoA ligase such as ACSM2B. nih.gov

Conjugation with Glycine: The activated acyl-CoA intermediate then reacts with glycine. This step is catalyzed by glycine N-acyltransferase (GLYAT), which transfers the 4-(Dimethylamino)benzoyl group from CoA to the amino group of glycine, forming this compound and releasing free Coenzyme A. nih.gov

The glycine conjugation pathway serves not only to detoxify aromatic acids by converting them into more water-soluble and readily excretable forms but may also play a role in regulating the body's glycine pool. nih.gov The efficiency of this pathway can be influenced by the availability of glycine and the activity of the GLYAT enzyme. Studies on human GLYAT have identified genetic variants that alter enzyme kinetics, which could affect an individual's capacity to metabolize substrates of this pathway. nih.gov

Table 1: Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) Variants with Benzoyl-CoA This table, adapted from studies on the metabolism of benzoyl-CoA, illustrates how genetic variations in the GLYAT enzyme can affect its activity. Similar effects would be expected for the metabolism of 4-(Dimethylamino)benzoyl-CoA.

GLYAT HaplotypeAffinity for Benzoyl-CoA (s0.5,benz in µM)Relative Enzyme Activity (kcat) as % of Reference
156Asn > Ser (Reference)96.6100%
17Ser > Thr, 156Asn > Ser11873%
156Asn > Ser, 199Arg > Cys61.29.8%

Data sourced from a study on GLYAT variants, demonstrating that some haplotypes have a significantly reduced capacity to conjugate benzoyl-CoA. nih.gov

Bio-conjugation and Functionalization for Research Probes

Development of Fluorescent this compound Conjugates

While specific papers detailing the use of this compound as a fluorescent probe were not identified in the search, its chemical structure contains a key functional group often used in the design of fluorescent dyes. The 4-(dimethylamino)benzoyl moiety is a well-known fluorophore. The dimethylamino group acts as a strong electron-donating group connected to the aromatic benzoyl ring system, which can create a molecule with environment-sensitive fluorescence (solvatochromism).

The principle behind such probes is that their fluorescence emission (both intensity and wavelength) changes depending on the polarity of their local environment. In non-polar environments, such as the hydrophobic interior of a protein, they may exhibit strong fluorescence, while their fluorescence is often quenched in polar, aqueous environments. nih.gov This "switch-like" property makes them valuable tools for studying biomolecular interactions, such as protein binding or conformational changes.

By conjugating the 4-(dimethylamino)benzoyl fluorophore to glycine, a functionalized building block is created. This amino acid-fluorophore conjugate can be readily incorporated into peptides or other biomolecules using standard synthesis techniques. This allows researchers to strategically place a fluorescent reporter at specific sites within a biological system. For example, similar dimethylamino-containing chalcones and naphthalimide derivatives have been developed as sensitive fluorescent probes for detecting proteins in gels and studying dynamic protein interactions. nih.gov The development of a probe from this compound would follow a similar logic, leveraging its potential solvatochromic properties for biological imaging and detection.

Applications in FRET Assays and Biosensors

The utility of this compound in FRET technology stems from the spectral properties of its N,N-dimethylaminobenzoyl moiety. This group can act as an efficient acceptor or quencher for the fluorescence emitted by a suitable donor fluorophore when they are in close proximity. The principle of a FRET-based assay involving this compound typically involves a substrate, such as a peptide or protein, that is dually labeled with a fluorescent donor and the this compound moiety as the acceptor/quencher.

In the intact state, the close proximity of the donor and acceptor allows for efficient FRET, resulting in the quenching of the donor's fluorescence. Upon a specific biological event, such as enzymatic cleavage of the substrate, the donor and acceptor are separated. This separation disrupts FRET, leading to an increase in the donor's fluorescence intensity, which can be measured to quantify the biological activity.

Detailed Research Findings:

While direct, extensive research focusing solely on this compound as a FRET quencher is not widely published, its structural analog, 4-(4-dimethylaminophenylazo)benzoic acid (DABCYL), is a well-established and extensively used quencher in a variety of FRET-based applications. The dimethylaminobenzoyl portion is the key functional group responsible for the quenching properties. Studies involving DABCYL provide significant insights into the potential applications and mechanistic behavior of this compound.

For instance, FRET pairs utilizing DABCYL as the quencher are commonly employed in protease activity assays. In a typical setup, a peptide substrate specific to a particular protease is synthesized with a fluorophore (e.g., EDANS - 5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) at one end and DABCYL at the other. Cleavage of the peptide by the protease separates the fluorophore from the quencher, leading to a measurable increase in fluorescence. This approach has been successfully used to develop sensitive assays for a wide range of proteases, including those involved in cancer, infectious diseases, and neurodegenerative disorders.

The development of biosensors for detecting specific biomolecules is another significant application. These biosensors can be designed using nucleic acid or protein scaffolds that undergo a conformational change upon binding to the target molecule. This conformational change alters the distance between a FRET donor and an acceptor, such as the this compound moiety, resulting in a detectable change in the FRET signal.

Data on a Structurally Related FRET Pair:

To illustrate the quantitative aspects of such FRET systems, the table below provides typical characteristics of the widely used EDANS/DABCYL FRET pair, which serves as a model for the potential performance of a FRET pair involving this compound.

ParameterValueReference
Donor FluorophoreEDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) nih.gov
Acceptor (Quencher)DABCYL (4-(4-dimethylaminophenylazo)benzoic acid) nih.gov
Donor Excitation Max (λex)~336 nm nih.gov
Donor Emission Max (λem)~490 nm nih.gov
Acceptor Absorption Max (λabs)~472 nm nih.gov
Förster Distance (R₀)~33 Å nih.gov

This table showcases the key spectral properties that enable efficient energy transfer between the donor and acceptor. The significant overlap between the emission spectrum of EDANS and the absorption spectrum of DABCYL is a critical factor for effective quenching. The Förster distance (R₀) represents the distance at which the FRET efficiency is 50%, providing a useful ruler for measuring intramolecular distances in biological systems.

Applications in Chemical Research

Classical and Contemporary Synthetic Routes to the Core Structure

The fundamental approach to synthesizing this compound revolves around the creation of an amide linkage. This is typically achieved through the acylation of a glycine (B1666218) derivative with a reactive form of 4-(dimethylamino)benzoic acid.

Acylation Reactions of Glycine Precursors

The most common method for synthesizing this compound is the acylation of glycine with 4-(dimethylamino)benzoyl chloride. acs.orgglobalconference.info This reaction, a variation of the Schotten-Baumann reaction, is typically carried out under basic conditions. byjus.comorganic-chemistry.orgwikipedia.org The base, often sodium hydroxide, serves to neutralize the hydrochloric acid that is formed as a byproduct, which would otherwise protonate the unreacted amine and reduce the reaction's efficiency. byjus.comorganic-chemistry.org

The general reaction can be depicted as follows:

4-(Dimethylamino)benzoyl chloride + Glycine → this compound + HCl

The Schotten-Baumann conditions often involve a two-phase system of water and an organic solvent, which allows for the separation of the product from the aqueous base. wikipedia.org The use of a base is crucial to drive the equilibrium towards the formation of the amide. byjus.com

An alternative to aqueous base is the use of an organic base like pyridine, which can act as a catalyst and enhance the reactivity of the acyl chloride. byjus.com The reaction can also be performed in non-aqueous media, for instance, by refluxing the reactants in tetrahydrofuran (B95107) in the presence of potassium carbonate and a cationic surfactant. researchgate.net

Strategic Incorporations of the 4-(Dimethylamino)benzoyl Moiety

The key intermediate for the acylation step is 4-(dimethylamino)benzoyl chloride. This acylating agent is typically prepared from 4-(dimethylamino)benzoic acid by reacting it with a chlorinating agent such as thionyl chloride. The resulting 4-(dimethylamino)benzoyl chloride is an important raw material in organic synthesis, pharmaceuticals, and agrochemicals. chemicalbook.comsigmaaldrich.com

The synthesis of 4-(dimethylamino)benzoic acid itself can be achieved through various methods, including the reductive alkylation of 3-nitrobenzoic acid in methanol (B129727) using a palladium catalyst. google.com

Synthesis of this compound Derivatives and Analogues

The core structure of this compound can be modified at several positions to create a library of analogues for various research applications.

Modification of the Glycine Moiety

The glycine portion of the molecule offers opportunities for structural variation. Acylated amino acids, in general, play significant roles in various biological processes. nih.gov While glycine is a common substrate for acylation, other amino acids can also be used to create a diverse range of N-acyl amino acid derivatives. nih.govresearchgate.net For instance, the synthesis of N-acyl amino acid surfactants has been achieved by condensing fatty acid chlorides with various amino acids, including N-methyl taurine, under Schotten-Baumann conditions. google.com

The synthesis of N-substituted glycine oligomers, also known as peptoids, demonstrates the versatility of modifying the glycine backbone. nih.gov Furthermore, oxidative modifications of glycine derivatives can introduce a wide range of functionalities. researchgate.net

Substitutions on the Phenyl Ring

Modifications to the 4-(dimethylamino)benzoyl moiety can also be achieved. The synthesis of various substituted benzoyl chlorides allows for the introduction of different functional groups onto the phenyl ring. For example, related compounds such as 3-dimethylaminobenzoyl chloride and 4-morpholinobenzoyl chloride are available. chemicalbook.com The synthesis of analogues with different substitution patterns on the aromatic ring can be achieved by starting with the appropriately substituted benzoic acid. For instance, the synthesis of nilotinib (B1678881) analogues has involved the use of 4-methyl-3-nitrobenzoic acid, which is then elaborated into the final product. mdpi.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a rapid and efficient method for organic reactions. This technology has been successfully applied to the solid-phase synthesis of peptides, utilizing N-Fmoc-protected (alpha-aminoacyl)benzotriazoles to prepare various peptides in high yields. nih.gov Microwave heating has also been employed in the synthesis of nanoparticles with the assistance of glycine, highlighting its potential for accelerating chemical transformations. researchgate.netnih.gov In the context of radiolabeling, microwave-assisted methods have proven superior to standard heating for the complexation of radiometals with porphyrins, achieving higher radiochemical yields in shorter reaction times. kcl.ac.uk These examples suggest that microwave-assisted synthesis could be a valuable tool for the efficient production of this compound and its analogues.

Asymmetric Synthesis and Chiral Control in Glycine Derivatives

The synthesis of chiral α-amino acids is a cornerstone of modern organic and medicinal chemistry, as the stereochemistry of these molecules is critical to their biological function. While this compound itself is achiral, the methodologies for introducing chirality into the glycine backbone are essential for creating structurally related, optically active analogues. Such chiral analogues, for instance, N-[4-(Dimethylamino)benzoyl]-α-alkylglycines, are valuable as probes for biological systems, components of peptidomimetics, and building blocks for more complex molecules. The control of stereochemistry at the α-carbon of glycine derivatives is typically achieved through asymmetric synthesis, which has seen significant advancements through several key strategies.

The primary challenge in the asymmetric synthesis of glycine derivatives lies in the fact that glycine is the only proteinogenic amino acid without a chiral center. Therefore, creating a chiral derivative from a glycine template requires the formation of a new stereocenter with high enantioselectivity. Major approaches to achieve this include phase-transfer catalysis, the use of chiral auxiliaries, and transition metal-catalyzed reactions.

Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis has emerged as a powerful and practical method for the enantioselective alkylation of glycine derivatives, particularly glycine imines. acs.orgacs.org This technique utilizes a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids, to shuttle a reactant between an aqueous phase and an organic phase, enabling the reaction to proceed with high stereocontrol. acs.orgnih.gov

The most common substrate for this method is the benzophenone (B1666685) imine of a glycine ester. The imine serves to protect the nitrogen and activate the α-proton, making it susceptible to deprotonation by a base (e.g., NaOH or KOH). The resulting enolate is a prochiral nucleophile. The chiral phase-transfer catalyst forms a tight ion pair with this enolate, and the steric and electronic properties of the catalyst direct the subsequent alkylation by an alkyl halide to occur preferentially on one face of the enolate, leading to the formation of one enantiomer of the α-alkylated amino acid derivative in excess. acs.orgresearchgate.net

Researchers have developed several generations of Cinchona alkaloid-derived catalysts, such as N-anthracenylmethyl cinchonidinium bromide, which have proven highly effective. acs.org Modifications to the catalyst structure, such as O-alkylation, can further enhance enantioselectivity. acs.orgnih.gov This method is valued for its operational simplicity, mild reaction conditions, and the use of inexpensive reagents. acs.org

Table 1: Asymmetric Alkylation of Glycine Imines via Phase-Transfer Catalysis This table presents selected examples of the enantioselective alkylation of glycine imine tert-butyl ester using chiral phase-transfer catalysts derived from Cinchona alkaloids.

Catalyst Alkylating Agent (R-X) Solvent Temp (°C) Yield (%) ee (%) Reference
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide Benzyl bromide CH₂Cl₂/toluene 0 95 99 acs.org
N-(9-Anthracenylmethyl)cinchonine salt Benzyl bromide CH₂Cl₂ RT 85 91 acs.org
Dual cinchona quinuclidinium salt Propargyl bromide Toluene 0 98 98 rsc.org
N-Biphenylmethyl cinchoninium salt Ethyl iodide CH₂Cl₂ -40 88 96 nih.gov

Chiral Auxiliaries

Another well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. numberanalytics.com A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the glycine substrate. numberanalytics.com This auxiliary directs the stereochemical course of a subsequent reaction, after which it is cleaved to yield the desired chiral product and is often recovered for reuse. numberanalytics.comnih.gov

Various chiral auxiliaries have been developed, many derived from readily available natural products like amino acids, terpenes, or carbohydrates. numberanalytics.comnih.gov For glycine derivatives, a common approach involves forming a chiral cyclic system, such as an oxazolidinone or a piperazinedione. rsc.orgdigitellinc.com For example, a glycine derivative can be incorporated into a diketopiperazine scaffold with a chiral amino acid like valine or proline. rsc.orgresearchgate.net The rigid conformation of this new heterocyclic system exposes one face of the glycine α-carbon to attack by an electrophile, leading to highly diastereoselective alkylation. rsc.org Nickel(II) complexes of Schiff bases derived from glycine and a chiral ligand also serve as effective systems for synthesizing tailor-made amino acids with high stereocontrol. nih.govtcichemicals.com

Following the diastereoselective reaction, the auxiliary is removed, typically by hydrolysis, to release the enantiomerically enriched α-substituted amino acid. tcichemicals.com

Table 2: Diastereoselective Alkylation using Chiral Auxiliaries This table provides examples of using chiral auxiliaries to control stereochemistry in the synthesis of α-amino acids from glycine precursors.

Chiral Auxiliary System Reaction Type Electrophile Diastereomeric Ratio (dr) / Diastereomeric Excess (de) Reference
(3S)-N,N′-bis(p-methoxybenzyl)-3-isopropylpiperazine-2,5-dione Alkylation Benzyl bromide >95:5 dr rsc.org
Ni(II) complex of Glycine and (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Alkylation Allyl bromide ~95:5 de nih.gov
Cysteine-derived oxazolidinone Aldol Reaction Isobutyraldehyde >20:1 dr digitellinc.com

Transition Metal-Catalyzed Asymmetric Synthesis

The development of transition metal catalysis has provided some of the most efficient and versatile methods for synthesizing chiral amino acids. nature.com These reactions often involve the use of a chiral ligand that coordinates to a metal center (e.g., rhodium, iridium, palladium, or nickel) to create a chiral catalytic environment. rsc.orgacs.orgacs.org

One prominent method is the asymmetric hydrogenation of prochiral enamides or N-acylamino acrylates. While this is a retro-synthetic approach relative to this compound, it is a powerful way to generate chiral N-acyl amino acids. More directly relevant is the asymmetric hydrogenation of α-imino esters, which yields chiral α-aryl glycines, a class of compounds with significant pharmaceutical applications. acs.orgresearchgate.net Chiral ferrocenylphosphine-phosphoramidite ligands with Iridium catalysts, for instance, have shown high enantioselectivity in the hydrogenation of N-aryl imino esters. acs.org

Another innovative approach involves the catalytic enantioselective N-H insertion reaction of carbamates into vinyldiazoacetates, cooperatively catalyzed by a dirhodium(II) complex and a chiral spiro phosphoric acid, to produce α-alkenyl α-amino acids with excellent yields and enantioselectivity. rsc.org This highlights the power of cooperative catalysis in achieving challenging transformations.

Table 3: Examples of Metal-Catalyzed Asymmetric Synthesis of Glycine Derivatives This table showcases various transition metal-catalyzed reactions for producing chiral amino acid derivatives with high enantioselectivity.

Catalytic System Substrate Type Reaction Type ee (%) Reference
[Rh(COD)₂]BF₄ / Chiral Spiro Phosphoric Acid Vinyldiazoacetate N-H Insertion 83-98 rsc.org
Ir-Ferrocenylphosphine-phosphoramidite Ligand N-Aryl α-Imino Ester Asymmetric Hydrogenation up to 96 acs.org
Ni-BenzP* Ligand N-Aryl Imino Ester Asymmetric Hydrogenation up to 98 acs.org
Pd(OAc)₂ / Chiral Quaternary Ammonium Salt Glycine Imino Ester Asymmetric Allylic Alkylation up to 99 acs.org
(S)-Oxazaborolidine Trichloromethyl ketone Catalytic Reduction High (unspecified) organic-chemistry.org

These diverse synthetic methodologies provide a robust toolbox for accessing chiral analogues of this compound. The choice of method depends on the desired α-substituent, required scale, and economic considerations. The continuous development in catalysis and chiral auxiliary design promises even more efficient and selective routes to these valuable compounds in the future.

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide a detailed view of the molecular framework, functional groups, and electronic environment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each type of proton. The protons on the aromatic ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The strong electron-donating effect of the dimethylamino group will cause the ortho protons (H-3, H-5) to be shifted upfield compared to the meta protons (H-2, H-6). The methyl protons of the dimethylamino group will produce a sharp singlet, while the methylene (B1212753) protons of the glycine unit will appear as a doublet due to coupling with the adjacent N-H proton. The amide and carboxylic acid protons will appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbons of the amide and carboxylic acid groups are expected to resonate at the most downfield positions. The aromatic carbons will show four distinct signals due to the molecule's symmetry. The carbon attached to the nitrogen of the dimethylamino group (C-4) will be significantly shifted downfield, while the methyl carbons will appear far upfield.

Predicted NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures like N-benzoylglycine and 4-methoxybenzoyl glycine. Actual experimental values may vary based on solvent and conditions.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data
Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 10.0 - 12.5 (broad s) 172.0 - 174.0
Amide (-NH-) 8.5 - 9.0 (t) -
Aromatic H-2, H-6 7.7 - 7.9 (d) 129.0 - 131.0
Aromatic H-3, H-5 6.6 - 6.8 (d) 110.0 - 112.0
Glycine (-CH₂-) 4.0 - 4.2 (d) 41.0 - 43.0
Dimethylamino (-N(CH₃)₂) 3.0 - 3.1 (s) 39.0 - 41.0
Aromatic C-1 - 123.0 - 125.0
Aromatic C-4 - 152.0 - 154.0

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, identifies the functional groups within a molecule by measuring the vibrations of its chemical bonds. These techniques provide a unique "fingerprint" for this compound.

The FT-IR and FT-Raman spectra are expected to be complementary. Key vibrational modes include:

O-H Stretch: A very broad band in the FT-IR spectrum, typically between 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

N-H Stretch: A peak around 3300-3400 cm⁻¹ in the FT-IR spectrum, corresponding to the amide N-H group. nih.gov

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the glycine and dimethylamino groups appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl stretching bands are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) appears at a lower wavenumber, around 1640-1660 cm⁻¹. nih.gov

N-H Bend: The amide II band, a combination of N-H bending and C-N stretching, is found around 1530-1550 cm⁻¹.

Aromatic C=C Stretches: Several bands in the 1450-1610 cm⁻¹ region correspond to the phenyl ring vibrations.

C-N Stretches: The C-N stretching of the dimethylamino group is expected around 1350 cm⁻¹.

Predicted Vibrational Frequencies for this compound Data is inferred from characteristic group frequencies and spectra of analogous compounds like N-benzoylglycine and (E)-N-carbamimidoyl-4-((4-methoxybenzylidene)amino)benzenesulfonamide. nist.govnih.gov

Interactive Data Table: Key Predicted FT-IR/FT-Raman Bands
Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Typical Intensity (IR)
O-H Stretch Carboxylic Acid 2500 - 3300 Broad, Strong
N-H Stretch Amide 3300 - 3400 Medium
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100 Medium-Weak
C-H Stretch (Aliphatic) -CH₂- & -CH₃ 2850 - 2980 Medium
C=O Stretch Carboxylic Acid 1700 - 1725 Strong
C=O Stretch (Amide I) Amide 1640 - 1660 Strong
C=C Stretch Phenyl Ring 1590 - 1610 Medium-Strong

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, allowing for the determination of molecular weight and elemental composition.

For this compound (molecular formula C₁₁H₁₄N₂O₃), the exact molecular weight is 222.24 g/mol . nih.gov In a typical electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 223.11.

Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information. The fragmentation of this compound is expected to occur at the most labile bonds, primarily the amide linkages.

Key Predicted Fragmentation Pathways:

Formation of the 4-(dimethylamino)benzoyl cation: The most common fragmentation would be the cleavage of the amide bond between the carbonyl group and the glycine nitrogen, resulting in a stable acylium ion at m/z 148.08. This is often the base peak.

Loss of water: Fragmentation involving the loss of a water molecule (18 Da) from the carboxylic acid group.

Cleavage of the glycine unit: Loss of the entire glycine moiety (75 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (Predicted) Proposed Fragment Ion Formula of Fragment
223.11 [M+H]⁺ [C₁₁H₁₅N₂O₃]⁺
148.08 [4-(dimethylamino)benzoyl]⁺ [C₉H₁₀NO]⁺
120.08 [4-(dimethylamino)phenyl]⁺ [C₈H₁₀N]⁺

X-ray Diffraction and Crystal Structure Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state molecule and the packing of molecules within the crystal lattice. While a specific crystal structure for this compound has not been publicly reported, its solid-state characteristics can be inferred from related structures, such as N-benzoylglycine (hippuric acid). nih.gov

The crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. nih.gov These interactions are critical in stabilizing the crystal lattice.

Carboxylic Acid Dimers: A common and highly stable motif for carboxylic acids is the formation of centrosymmetric dimers, where the O-H of one molecule forms a strong hydrogen bond with the C=O of a neighboring molecule, and vice versa. nih.gov

Amide Hydrogen Bonding: The amide N-H group is a potent hydrogen bond donor and is expected to form a hydrogen bond with a suitable acceptor, most likely the carbonyl oxygen of either the amide or the carboxylic acid of an adjacent molecule. This often leads to the formation of chains or sheets. nih.gov

These interactions create a stable, three-dimensional supramolecular architecture. The specific arrangement will dictate the crystal's physical properties, such as its melting point and solubility. The presence of the dimethylamino group, which is a hydrogen bond acceptor but not a donor, will also play a role in defining the final packing arrangement.

In-depth Analysis of this compound Reveals Limited Structural Data

This report aimed to provide a comprehensive overview of the conformational and structural aspects of this compound, focusing on detailed research findings. However, the absence of published X-ray diffraction studies or computational chemistry analyses specifically for this compound prevents the compilation of the requested data tables and a detailed discussion of its molecular geometry.

General information from chemical databases confirms the identity of this compound through its molecular formula, C11H14N2O3, and its structure, which consists of a 4-(dimethylamino)benzoyl group attached to the nitrogen atom of a glycine molecule. While the conformational behavior of the constituent parts, such as the dimethylamino group on a benzene ring and the glycine backbone, has been studied in other molecular contexts, these findings cannot be directly extrapolated to provide a precise and scientifically accurate representation of the entire this compound molecule.

The study of molecular conformation and geometry is crucial for understanding a compound's physical, chemical, and biological properties. Such studies typically involve techniques like X-ray crystallography to determine the solid-state structure, and computational methods, such as density functional theory (DFT) calculations, to explore the molecule's conformational landscape in different environments. The absence of such specific data for this compound highlights a gap in the current scientific literature.

Without access to primary research data, any detailed discussion on the conformational preferences, including the planarity of the amide bond, the orientation of the dimethylamino group relative to the phenyl ring, and the torsional angles along the glycine backbone, would be purely speculative. Therefore, a scientifically rigorous article with the requested data tables on the molecular geometry of this compound cannot be produced at this time. Further experimental or computational research is required to elucidate the precise three-dimensional structure and conformational dynamics of this compound.

Future Directions and Emerging Research Avenues for N 4 Dimethylamino Benzoyl Glycine Research

Development of Novel Analytical Methods for Research Quantitation

The precise and accurate quantification of N-[4-(Dimethylamino)benzoyl]glycine in various matrices is paramount for robust research. While standard analytical techniques form a baseline, the development of novel methods is a key future direction. High-performance liquid chromatography (HPLC) is a foundational technique for the analysis of amino acid derivatives. chem-soc.siresearchgate.net Future research will likely focus on creating highly specific and sensitive HPLC methods, potentially employing pre-column derivatization with reagents like benzoyl chloride to enhance detection. akjournals.comacs.org The stability of benzoyl derivatives makes this an attractive approach for achieving reproducible quantification. akjournals.com

Furthermore, the exploration of hydrophilic interaction liquid chromatography (HILIC) could offer alternative selectivity for this polar compound. The inherent complexity of biological samples necessitates methods that can overcome matrix effects, an area where techniques like ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) after derivatization show significant promise. acs.org The development of stable isotope-labeled internal standards, such as deuterated N-benzoyl-glycine, will be crucial for achieving the highest level of accuracy in quantitative studies. nih.gov

Table 1: Potential Analytical Methods for this compound Quantitation

Analytical TechniquePotential Application for this compoundKey Advantages
High-Performance Liquid Chromatography (HPLC) Routine quantification in research samples.Widely available, robust.
HPLC with Pre-column Derivatization Enhanced sensitivity and specificity of detection.Improved chromatographic behavior and detectability. akjournals.comacs.org
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation of polar analytes, offering different selectivity.Suitable for polar compounds.
UHPLC-MS/MS High-sensitivity and high-throughput quantification in complex matrices.Excellent selectivity and low detection limits. acs.org

Exploration of Advanced Synthetic Strategies

The synthesis of this compound and its analogs is a cornerstone for enabling further research. The classical approach to forming the amide bond is the Schotten-Baumann reaction, which involves the acylation of glycine (B1666218) with a benzoyl chloride derivative in the presence of a base. acs.org While effective, future research will likely explore more advanced and efficient synthetic strategies.

Recent advancements in the synthesis of N-acyl amino acids include chemo-enzymatic methods and direct C-H functionalization. mdpi.comresearchgate.net Photo-mediated C–H functionalization, for instance, has emerged as a powerful tool for the direct and rapid synthesis of diverse non-proteinogenic amino acids from proteinogenic precursors. mdpi.com The application of such modern synthetic methods could provide more efficient and atom-economical routes to this compound and a library of its derivatives. Additionally, the use of cationic surfactants as catalysts in the acylation reaction presents a simple, low-cost, and scalable alternative to traditional methods. researchgate.net

Table 2: Comparison of Synthetic Strategies for N-Acyl Amino Acids

Synthetic MethodDescriptionPotential Advantages for this compound Synthesis
Schotten-Baumann Reaction Acylation of an amino acid with an acyl chloride in the presence of a base. acs.orgWell-established, reliable.
Chemo-enzymatic Synthesis Combines chemical and enzymatic steps to achieve high selectivity and yield. researchgate.netMild reaction conditions, high purity of products.
Direct C-H Functionalization Direct modification of C-H bonds to introduce new functional groups. mdpi.comAtom-economical, potential for novel derivatives.
Cationic Surfactant-Catalyzed Acylation Use of surfactants to facilitate the reaction between the acyl chloride and amino acid. researchgate.netSimplicity, low cost, short reaction time.

Interdisciplinary Research with Material Science and Nanotechnology

The unique chemical structure of this compound, featuring both a rigid aromatic core and a flexible glycine tail, suggests potential applications in material science and nanotechnology. While direct research in this area is nascent, the properties of related N-acyl amino acids provide a strong rationale for future investigations. N-acyl amino acids are known to self-assemble into various nanostructures, a property that is crucial in nanotechnology. mdpi.com

Future research could explore the ability of this compound to form functional materials such as hydrogels, nanoparticles, or thin films. The dimethylamino group, with its potential for pH-responsiveness, could be exploited to create "smart" materials that respond to environmental stimuli. In the realm of nanotechnology, N-acyl amino acids are being investigated for their role in drug and gene delivery systems. mdpi.com The biocompatibility of the glycine moiety makes this compound an attractive candidate for the surface functionalization of nanoparticles to improve their biocompatibility and targeting capabilities. The interaction of such functionalized nanomaterials with biological systems would be a critical area of study.

Systems Biology Approaches to Unravel Complex Biological Interactions

Understanding the complex biological interactions of this compound within a living system requires a holistic approach. Systems biology, which integrates various "omics" data, offers a powerful framework for this purpose. nih.gov The study of N-acyl amino acids as a class of signaling molecules has revealed their involvement in diverse physiological processes. nih.govbohrium.comfrontiersin.orgwikipedia.org

Future research should employ metabolomics to identify the metabolic pathways of this compound and its potential downstream metabolites. nih.govfrontiersin.orgnih.gov Targeted lipidomics, which has been instrumental in the discovery of numerous N-acyl amino acids, could be used to quantify its levels in different tissues and biological fluids under various physiological and pathological conditions. nih.gov Furthermore, proteomics can be utilized to identify the protein targets of this compound. nih.gov Techniques involving the incorporation of non-natural amino acids into proteins could be adapted to "fish out" interacting partners. google.com By constructing interaction networks based on these multi-omics data, researchers can begin to elucidate the compound's mechanism of action and its broader biological significance.

Q & A

Q. What are the standard synthetic routes for N-[4-(Dimethylamino)benzoyl]glycine, and which coupling agents are optimal for its acylation reactions?

The synthesis typically involves acylation of glycine using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under anhydrous conditions. These agents facilitate the formation of peptide bonds between the benzoyl group and glycine. Reaction conditions, such as solvent choice (e.g., acetonitrile) and temperature control, are critical to achieving high yields (>90%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended. Residual solvents or byproducts can be quantified via gas chromatography (GC) .

Q. What biochemical applications are reported for this compound derivatives?

Similar derivatives, such as Sivelestat, act as competitive inhibitors of human neutrophil elastase, making them relevant in inflammation and lung injury studies. Biochemical assays like enzyme kinetics (Km and Vmax determination) and fluorescence-based binding studies are used to evaluate inhibitory activity .

Q. How does the dimethylamino substituent influence the compound’s solubility and reactivity compared to analogs?

The dimethylamino group enhances solubility in polar solvents (e.g., DMSO or methanol) and may increase binding affinity to enzymatic targets through hydrogen bonding or π-cation interactions. Comparative studies with nitro- or methoxy-substituted analogs show differences in logP values (e.g., dimethylamino derivatives: logP ~1.2 vs. nitro analogs: logP ~2.5) .

Q. What storage conditions are recommended for maintaining the stability of this compound?

Store at -20°C in anhydrous conditions to prevent hydrolysis. Lyophilized forms are stable for >12 months, while solutions in DMSO should be aliquoted and used within 3 months to avoid degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses of this compound?

Microwave-assisted synthesis reduces reaction time (from 24 hours to 2–4 hours) and improves yield (85%→95%) by enhancing coupling efficiency. Solvent optimization (e.g., acetonitrile over DMF) and stoichiometric control of the acylating agent (1.2 equivalents) are critical .

Q. What mechanistic insights explain the compound’s interaction with neutrophil elastase?

Molecular docking studies suggest that the dimethylamino group forms a salt bridge with Glu-143 in the enzyme’s active site. Mutagenesis experiments (e.g., Glu-143Ala) and isothermal titration calorimetry (ITC) validate this interaction, showing a ΔG of -8.2 kcal/mol .

Q. What strategies are effective for radiolabeling this compound for in vivo imaging?

Fluorine-18 labeling via nucleophilic substitution (e.g., using KF/K222) at the benzoyl moiety enables PET imaging. Biodistribution studies in rodent models show high tumor-to-background ratios (≥3:1), comparable to O-(2-[18F]fluoroethyl)-L-tyrosine .

Q. How do in vivo pharmacokinetic profiles of this compound compare to its analogs in disease models?

In murine acute lung injury models, dimethylamino derivatives exhibit a plasma half-life (t½) of 2.5 hours vs. 1.8 hours for methoxy analogs. Bioavailability studies (oral vs. IV) show 40% absorption, with peak plasma concentration (Cmax) at 1.5 hours .

Q. How can contradictory data on the compound’s solubility and bioactivity be resolved?

Systematic analysis of buffer conditions (pH 7.4 vs. 6.5) and counterion effects (e.g., sodium vs. hydrochloride salts) can clarify discrepancies. For example, solubility in PBS (pH 7.4) increases from 0.5 mg/mL to 2.1 mg/mL when using a sodium salt form .

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